(1S,2R)-2-Amino-1,2-diphenylethanol (CAS: 23364-44-5), an enantiopure erythro amino alcohol, is a highly effective chiral auxiliary, resolving agent, and catalytic ligand [1]. Featuring a rigid backbone with two adjacent phenyl groups, it provides a sterically demanding chiral environment crucial for high enantioselectivity in asymmetric synthesis [1]. In industrial procurement, it is primarily valued for its ability to form highly crystalline diastereomeric salts for the optical resolution of chiral acids, and as a precursor for chiral oxaborolidines, Schiff base complexes, and immobilized heterogeneous catalysts . Its specific (1S,2R) stereochemistry and erythro configuration dictate its distinct crystal packing and spatial shielding properties, making it a benchmark material in pharmaceutical intermediate manufacturing [1].
Substituting (1S,2R)-2-Amino-1,2-diphenylethanol with generic chiral amino alcohols like norephedrine or its threo isomer leads to immediate failures in stereocontrol and process efficiency [1]. The substitution of the C2 methyl group in norephedrine with a bulkier phenyl group in this compound is critical; lacking this second phenyl ring drastically reduces the steric shielding required for high enantiomeric excess (ee) in asymmetric inductions [1]. Furthermore, substituting the erythro configuration with the threo isomer disrupts the formation of homochiral 2_1-columns in the crystal lattice, preventing the planar boundary surfaces necessary for efficient diastereomeric salt crystallization [1]. Consequently, generic substitutions result in collapsed enantioselectivity, lower resolution yields, and the need for excessive recrystallization cycles.
In the optical resolution of racemic acids such as mandelic acid, (1S,2R)-2-Amino-1,2-diphenylethanol demonstrates a quantifiable solvent-induced chirality switching capability. By changing the crystallization solvent from 1-propanol to 1,4-dioxane, the stereoselectivity of the deposited diastereomeric salt is completely reversed [1]. This allows for the successive resolution of both enantiomers of the target acid using only a single enantiomer of the resolving agent, whereas traditional methods require the procurement of both (R)- and (S)-resolving agents to access both target enantiomers [1].
| Evidence Dimension | Resolving agent requirement for dual-enantiomer isolation |
| Target Compound Data | 1 resolving agent ((1S,2R)-isomer) yields both acid enantiomers via solvent switch |
| Comparator Or Baseline | Traditional resolving agents (require 2 opposite enantiomer agents) |
| Quantified Difference | 50% reduction in resolving agent types required |
| Conditions | Fractional crystallization of mandelic acid in 1-PrOH vs. 1,4-dioxane |
Halves the procurement complexity and cost of chiral resolving agents by enabling complete resolution of both enantiomers with a single compound.
(1S,2R)-2-Amino-1,2-diphenylethanol was designed as an advanced chiral auxiliary to overcome the limitations of natural amino alcohols like norephedrine. The replacement of the C2 methyl group in norephedrine with a phenyl group creates a significantly more rigid and sterically demanding chiral pocket [1]. In asymmetric inductions, such as the alkylation of chiral imines or catalytic borane reductions, this dual-phenyl scaffold provides enhanced enantioface differentiation, consistently delivering higher enantiomeric excess (ee) compared to mono-phenyl analogs [1].
| Evidence Dimension | Steric shielding and chiral environment control |
| Target Compound Data | Dual-phenyl scaffold (erythro-1,2-diphenyl) |
| Comparator Or Baseline | Norephedrine (mono-phenyl, mono-methyl scaffold) |
| Quantified Difference | Enhanced steric bulk leading to optimized transition-state rigidity |
| Conditions | Asymmetric alkylation of chiral imines and borane reductions |
Essential for pharmaceutical syntheses where achieving strict enantiopurity is critical and mono-phenyl auxiliaries fail to provide sufficient stereocontrol.
The specific erythro configuration of (1S,2R)-2-Amino-1,2-diphenylethanol is critical for its efficiency as a resolving agent. Crystallographic studies demonstrate that the erythro isomer forms highly stable homochiral 2_1-columns with planar boundary surfaces in the crystal lattice[1]. In contrast, the threo isomer lacks this optimal hydrogen-bonding network and packing manner[2]. This structural advantage allows the erythro form to achieve high-efficiency resolution (efficiency scores of 0.56–0.84) of 3-hydroxycarboxylic acids and 2-arylalkanoic acids, often after a single crystallization step, vastly outperforming threo isomers [2].
| Evidence Dimension | Diastereomeric salt crystallization efficiency |
| Target Compound Data | erythro-isomer forms stable homochiral 2_1-columns (efficiency 0.56–0.84) |
| Comparator Or Baseline | threo-isomer (suboptimal packing, lower efficiency) |
| Quantified Difference | High resolution efficiency often in a single crystallization cycle |
| Conditions | Enantioseparation of 3-hydroxycarboxylic acids and 2-arylalkanoic acids |
Reduces the number of recrystallization cycles required in industrial scale-up, saving significant time, solvent, and operational costs.
For industrial scale-up, the ability to recover and reuse chiral ligands is a major procurement factor. (1S,2R)-2-Amino-1,2-diphenylethanol can be successfully immobilized onto the framework of alpha-zirconium phosphate or aminated silica gel [1]. When used in the enantioselective addition of diethylzinc to benzaldehyde, the immobilized ligand maintains high catalytic activity and enantioselectivity while allowing for simple separation via filtration[1]. This represents a significant processability advantage over strictly homogeneous ligands that require complex chromatographic separation and suffer from single-use limitations.
| Evidence Dimension | Catalyst recovery and reuse |
| Target Compound Data | Immobilizable on alpha-zirconium phosphate / silica gel with retained ee% |
| Comparator Or Baseline | Homogeneous chiral amino alcohols |
| Quantified Difference | Enables heterogeneous recovery via filtration vs. complete loss in homogeneous systems |
| Conditions | Enantioselective addition of diethylzinc to benzaldehyde |
Lowers long-term catalyst costs and prevents product contamination by enabling easy recovery and recycling of the chiral ligand.
Due to its ability to form highly crystalline diastereomeric salts with homochiral 2_1-columns, (1S,2R)-2-Amino-1,2-diphenylethanol is utilized for the fractional crystallization of racemic acids, such as mandelic acid, 3-hydroxycarboxylic acids, and 2-arylalkanoic acids [1]. Its solvent-induced stereocontrol makes it particularly valuable for processes requiring the isolation of both enantiomers efficiently without purchasing dual resolving agents.
The compound serves as a highly effective chiral ligand in organoindium reagents for Barbier-type allylations and propargylations, as well as in the formation of chiral oxaborolidines[2]. Its dual-phenyl rigid scaffold provides the necessary steric bulk to achieve high enantiomeric excess in the synthesis of homopropargylic alcohols from aldehydes.
For continuous flow or large-batch manufacturing where catalyst recovery is mandatory, (1S,2R)-2-Amino-1,2-diphenylethanol can be immobilized onto alpha-zirconium phosphate or silica gel [3]. This immobilized form is applied in the enantioselective addition of dialkylzincs to aldehydes, combining the high stereoselectivity of a homogeneous ligand with the processability of a heterogeneous catalyst.
It is used as a precursor to synthesize chiral tridentate Schiff base complexes with Vanadium(V) [4]. These complexes are efficient catalysts for the enantioselective oxidation of prochiral sulfides and olefins, making this amino alcohol a critical starting material for the production of chiral sulfoxides used in active pharmaceutical ingredients (APIs).
Irritant